4-hydroxy-4aH-1,8-naphthyridin-2-one
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Overview
Description
4-hydroxy-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4aH-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
In industrial settings, the synthesis of 1,8-naphthyridines, including this compound, often employs green chemistry approaches. These methods include multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions with various reagents can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents and nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Scientific Research Applications
4-hydroxy-4aH-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-4aH-1,8-naphthyridin-2-one involves its interaction with various molecular targets and pathways. For instance, as a DNA intercalator, it binds to double-stranded DNA by intercalating between adjacent base pairs, altering the DNA conformation and inhibiting DNA duplication or transcription . Additionally, it has been shown to down-regulate TNF-α production and inhibit cell proliferation through mechanisms involving the CB2 receptor .
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-oxo-1,8-naphthyridine: This compound shares a similar core structure but differs in its functional groups and biological activities.
3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one: This compound has been evaluated for its antimicrobial and anticancer activities.
Uniqueness
4-hydroxy-4aH-1,8-naphthyridin-2-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activities. This functional group allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-hydroxy-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-5,11H |
InChI Key |
HBCZMFZYUWGCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC(=O)N=C2N=C1)O |
Origin of Product |
United States |
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